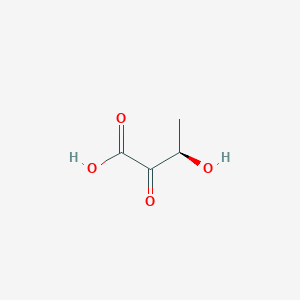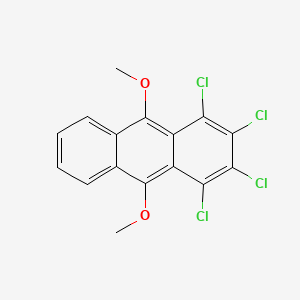
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four chlorine atoms at the 1, 2, 3, and 4 positions and two methoxy groups at the 9 and 10 positions on the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene typically involves the chlorination of 9,10-dimethoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dechlorinated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene involves its interaction with molecular targets through its aromatic and electron-withdrawing chlorine substituents. These interactions can lead to the formation of reactive intermediates, such as radicals or cations, which can further react with other molecules. The compound’s photochemical properties also play a role in its mechanism of action, particularly in applications involving light-induced processes.
Comparación Con Compuestos Similares
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene can be compared with other similar compounds, such as:
9,10-Dimethoxyanthracene: Lacks chlorine substituents, resulting in different reactivity and properties.
1,2,3,4-Tetrachloroanthracene: Lacks methoxy groups, affecting its solubility and electronic properties.
9,10-Dichloroanthracene: Contains fewer chlorine atoms, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photochemical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
61601-21-6 |
|---|---|
Fórmula molecular |
C16H10Cl4O2 |
Peso molecular |
376.1 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-9,10-dimethoxyanthracene |
InChI |
InChI=1S/C16H10Cl4O2/c1-21-15-7-5-3-4-6-8(7)16(22-2)10-9(15)11(17)13(19)14(20)12(10)18/h3-6H,1-2H3 |
Clave InChI |
WZKQWIIJBJROCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=CC=CC=C31)OC)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


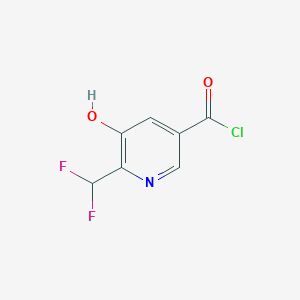
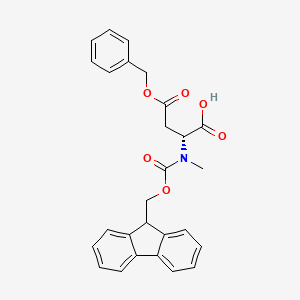
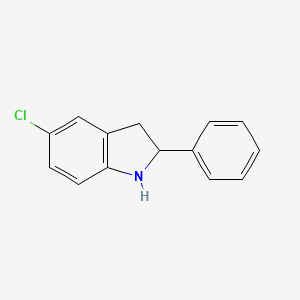
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
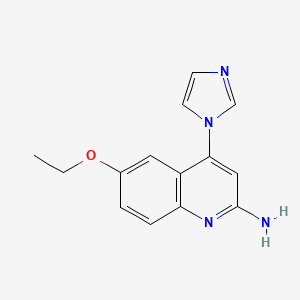
![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
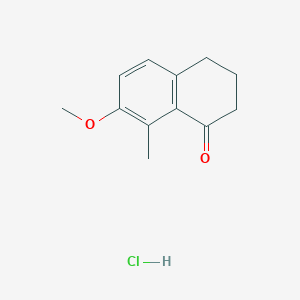
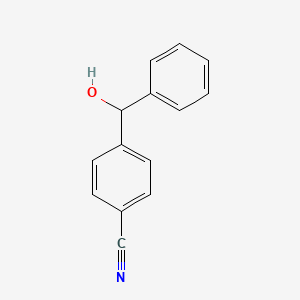
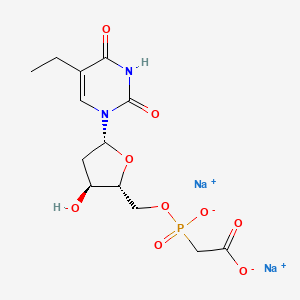

![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)

